Methyl 2,3-dihydro-3-oxo-8-isoquinolinecarboxylate
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Overview
Description
Methyl 2,3-dihydro-3-oxo-8-isoquinolinecarboxylate is an organic compound belonging to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a methyl ester group attached to an isoquinoline ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3-dihydro-3-oxo-8-isoquinolinecarboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of isoquinoline derivatives with methyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at ambient temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3-dihydro-3-oxo-8-isoquinolinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur at the isoquinoline ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated, nitrated, or sulfonated isoquinoline derivatives.
Scientific Research Applications
Methyl 2,3-dihydro-3-oxo-8-isoquinolinecarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of isoquinoline-based pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Methyl 2,3-dihydro-3-oxo-8-isoquinolinecarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific biological context and application .
Comparison with Similar Compounds
Similar Compounds
Methyl isoquinoline-3-carboxylate: Shares a similar isoquinoline structure but differs in the position of functional groups.
4-Methyl-2-oxo-2,3-dihydrothiazole-5-carboxylic acid: Contains a thiazole ring instead of an isoquinoline ring.
Oxolinic acid: A quinoline derivative with different substituents and biological activities .
Uniqueness
Methyl 2,3-dihydro-3-oxo-8-isoquinolinecarboxylate is unique due to its specific structural features and the presence of a methyl ester group. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
1017969-33-3 |
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Molecular Formula |
C11H9NO3 |
Molecular Weight |
203.19 g/mol |
IUPAC Name |
methyl 3-oxo-2H-isoquinoline-8-carboxylate |
InChI |
InChI=1S/C11H9NO3/c1-15-11(14)8-4-2-3-7-5-10(13)12-6-9(7)8/h2-6H,1H3,(H,12,13) |
InChI Key |
KXZNTWDCVPZJJF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC2=CC(=O)NC=C21 |
Origin of Product |
United States |
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